molecular formula C9H9N B133222 2-Phenylpropanenitrile CAS No. 1823-91-2

2-Phenylpropanenitrile

Cat. No. B133222
CAS RN: 1823-91-2
M. Wt: 131.17 g/mol
InChI Key: NVAOLENBKNECGF-UHFFFAOYSA-N
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Description

2-Phenylpropanenitrile is a chemical compound that is part of the phenylpropanoid family. Phenylpropanoids are a diverse group of organic compounds that are derived from the amino acid phenylalanine and are known for their presence in various plant species, contributing to a wide array of biological functions. The structure of phenylpropanoids can vary significantly, with different functional groups contributing to their chemical diversity.

Synthesis Analysis

The synthesis of compounds related to 2-Phenylpropanenitrile can be complex, involving multiple steps and various starting materials. For instance, 2-Phenylpropane-1,3-diol, a related compound, was synthesized using ethyl-2-phenylacetate, ethyl formate, sodium methoxide, and NaBH4, achieving an overall yield of 80.1% and a purity of 99% as determined by HPLC analysis. The structure of the synthesized product was confirmed using FT-IR and ^1HNMR methods .

Molecular Structure Analysis

The molecular structure of phenylpropanoids can be elucidated using techniques such as X-ray crystallography. For example, a β-allyl type phenylpropanoid was analyzed and found to have a monoclinic crystal system with specific dimensions and space group P21/a. The molecular geometry indicated a stable trans-form conformation, which was supported by an intramolecular hydrogen bond. In the crystal, molecules were arranged along a screw axis and stabilized by intermolecular hydrogen bonds .

Chemical Reactions Analysis

Phenylpropanoids can undergo various chemical reactions, including electrophilic aromatic substitution. A study demonstrated a selective catalytic meta sulfonation of 2-phenylpyridines using (arene)ruthenium(II) complexes and sulfonyl chlorides. The reaction proceeded with the formation of a sulfone at the position meta to the chelating group, showcasing atypical regioselectivity due to chelation-assisted cyclometalation .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylpropanoids can be characterized using spectroscopic and computational methods. For instance, a novel compound, 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, was studied using FT-IR, UV-vis, and NMR spectroscopy. Theoretical calculations using density functional theory (DFT) and time-dependent DFT (TD-DFT) were employed to determine the ground state structure, electronic properties, and vibrational wavenumbers. The compound's dipole moment, linear polarizability, and hyperpolarizability were also computed, suggesting potential as a nonlinear optical material .

In another study, the zwitterionic nature of a push-pull molecule was investigated using experimental and theoretical methods, including NMR, IR, UV/VIS spectroscopy, and DFT calculations. The crystal structure analysis confirmed the existence of the compound in a zwitterionic form in the solid state .

Lastly, the first heterocyclic λ^6-sulfanenitrile was prepared, and its molecular and electronic structures were determined by X-ray crystallographic analysis and quantum chemical calculations, respectively .

Scientific Research Applications

Synthesis of Nitrile-Bearing Quaternary Centers

2-Phenylpropanenitrile derivatives are utilized in the synthesis of nitrile-bearing quaternary centers. These centers are crucial in pharmaceuticals and as synthetic intermediates. The use of 2-methyl-2-phenylpropanenitrile, a non-toxic CN source, is notable in this context. It enables the creation of nitrile products through a thermodynamic transnitrilation and anion-relay strategy. This efficient one-pot process facilitates the gem-difunctionalization of alkyl lithium reagents (Alazet et al., 2019).

Polymerization Control

2-Phenylpropanenitrile derivatives, like Dispolreg 007, demonstrate robust regulatory properties for the controlled (co)polymerization of methacrylates and styrene by nitroxide mediated polymerization. This highlights its role in the field of polymer chemistry (Simula et al., 2019).

Study of Donor–π–Acceptor Push–Pull Molecules

The molecular structure and nature of certain 2-Phenylpropanenitrile derivatives have been studied for insights into their reactivity. These studies contribute to understanding the zwitterionic nature of donor–π–acceptor push–pull molecules (Jasiński et al., 2016).

Catalysis and Chemical Reactions

2-Phenylpropanenitrile plays a role in various catalytic and chemical processes. For instance, its derivatives have been used in the synthesis of benzimidazoles in high-temperature water. This represents a green method for synthesizing compounds with potential pharmaceutical applications (Dudd et al., 2003).

Phenylpropanoid Pathway in Plants

In botanical studies, compounds related to 2-Phenylpropanenitrile are significant. For instance, the phenylpropanoid pathway in plants, which involves phenolic compounds, plays a critical role in plant response to abiotic stress. This pathway is crucial for understanding plant resilience and adaptation (Sharma et al., 2019).

Pharmaceutical Synthesis

2-Phenylpropanenitrile derivatives are employed in the preparation of pharmaceuticals. For example, its use in the synthesis of 2-phenylpropionitrile, which is used in producing non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen, Ibuprofen, and Naproxen, is significant (Molleti & Yadav, 2017).

Safety And Hazards

According to the classification provided by companies to ECHA in REACH registrations, this substance is harmful if swallowed, is harmful in contact with skin, causes serious eye irritation, is harmful if inhaled, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAOLENBKNECGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870913
Record name Benzeneacetonitrile, .alpha.-methyl-
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Phenylpropanenitrile

CAS RN

1823-91-2
Record name 2-Phenylpropionitrile
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Record name 2-Phenylpropionitrile
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Record name 2-Phenylpropanenitrile
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Record name Benzeneacetonitrile, .alpha.-methyl-
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Synthesis routes and methods I

Procedure details

A mixture of 1.5 g (+) Diop (2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, Aldrich Chemical Co.), 300 mg NiI2, 300 mg zinc dust, 2 ml commercial stabilized styrene, and 2 ml acetonitrile was stirred at 80° for 5 hr. then 250 μl HCN/CH3CN (11N) was added overnight by syringe pump. After addition of 2 ml styrene, 1 ml CH3CN and ca. 100 mg zinc dust another 400 μl HCN/CH3CN was added during eight hours. After addition of 4 ml styrene and 100 mg zinc addition of HCN/CH3CN at 50 μl/hr was continued overnight. The mixture was then diluted with 50 ml heptane and 25 ml ether. The mixture was filtered and the filtrate was concentrated to an oil which was diluted with an equal volume of toluene. The VPC analysis indicated that the two isomeric products PhCH(CN)CH3 and PhCH2CH2CN had been formed in approximately equal amounts. The PhCH(CN)CH3 was isolated by preparative VPC as described above to give 120 mg [α]D25 +1.1° C5.5% in CD3CN. An e.e. of about 10% is estimated based on the reported [α]D25 value of 10° for the pure isomer. The 1H nmr spectrum was as expected for PhCH(CN)CH3. The major product was apparently styrene polymer which hampered the isolation of the nitrile products.
Quantity
50 mL
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25 mL
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0 (± 1) mol
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NiI2
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300 mg
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300 mg
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2 mL
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HCN CH3CN
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250 μL
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2 mL
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1 mL
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HCN CH3CN
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400 μL
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100 mg
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4 mL
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HCN CH3CN
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100 mg
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Synthesis routes and methods II

Procedure details

By a method similar to Example 11, a reaction was carried out using 2,4,5,6-tetrafluoroisophthalonitrile, instead of 3,4,5,6-tetrafluorophthalonitrile. After 5 hours, the reaction solution was analyzed by gas chromatography, whereupon the conversion of 2,4,5,6-tetrafluoroisophthalonitrile was found to be 36% and the yield of 2,3,4,6-tetrafluorobenzonitrile (based on 2,4,5,6-tetrafluoroisophthalonitrile) was 20%. At the same time, 1.1 mmol of α-methylbenzylcyanide was produced. This corresponded to 0.35 times molar amount relative to the production of 2,3,4,6-tetrafluorobenzonitrile.
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Synthesis routes and methods III

Procedure details

100 g of ethylbenzene and 3.0 g of 5% palladium/activated carbon were added to a 1000 cc stainless steel autoclave. The gas phase was sufficiently replaced with hydrogen gas, then hydrogen gas was used to apply a pressure of 0.3 MPa and make the temperature 100° C. and catalytic pretreatment was carried out for 1 hour. The gas phase was again sufficiently replaced with nitrogen, then 3.0 g of the reaction material, that is, 2,3,5,6-tetrafluoroterephthalonitrile was added. The nitrogen atmosphere was maintained, the autoclave sealed as it was at atmospheric pressure, and the temperature held at 175° C. After 3 hours, the reaction solution was analyzed by gas chromatography, whereupon the conversion of 2,3,5,6-tetrafluoroterephthalonitrile was found to be 100% and the yield of 2,3,5,6-tetrafluorobenzonitrile (based on 2,3,5,6-tetrafluoroterephthalonitrile) was 95%. At the same time, 13.4 mmol of α-methylbenzylcyanide was produced. This corresponded to 0.95 times molar amount relative to the production of 2,3,5,6-tetrafluorobenzonitrile.
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100 g
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reactant
Reaction Step One
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3 g
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stainless steel
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1000 mL
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

The procedure of example (1) is followed, using phenylacetonitrile, dimethyl carbonate and a catalytic amount of alkali carbonate in a 1:18:0.05 molar ratio. Li2CO3, Na2CO3, K2CO3 and Cs2CO3 were used respectively, to obtain the following results:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
244
Citations
G Rotčenkovs, LT Kanerva - Journal of Molecular Catalysis B: Enzymatic, 2000 - Elsevier
… of rac-2-hydroxy-2-phenylpropanenitrile (1). Optimization was … , (S)-2-hydroxy-2-phenylpropanenitrile as the less reactive … -2-phenylpropanenitrile and the consequent racemization. …
Number of citations: 16 www.sciencedirect.com
M Makosza, K Staliski - Synthesis, 1998 - thieme-connect.com
Oxidative Nucleophilic Substitution of Hydrogen with 2-Phenylpropanenitrile Carbanion in Heterocyclic Nitroarenes … In our recent papers we have reported that carbanions of 2-phenylpropanenitrile …
Number of citations: 20 www.thieme-connect.com
PG Dumanski, P Florey, M Knettig… - Journal of Molecular …, 2001 - Elsevier
… Reduction of 2-phenyl-2-propenenitrile (7) also occurred stereoselectively to give (R)-2-phenylpropanenitrile (8) in good yield. The yeast mediated reduction of the methylene aldehyde, …
Number of citations: 22 www.sciencedirect.com
S Alazet, MS West, P Patel… - Angewandte Chemie …, 2019 - Wiley Online Library
… Herein, we report that 2-methyl-2-phenylpropanenitrile is an efficient, non-toxic, electrophilic … This method uses 2-methyl-2-phenylpropanenitrile as a non-toxic electrophilic CN source, …
Number of citations: 14 onlinelibrary.wiley.com
A Reza Kiasat, N Ayashi… - Helvetica Chimica …, 2013 - Wiley Online Library
… SiO2ÀPEGÀImBr gave 3-hydroxy-2-phenylpropanenitrile as sole product. Oxiranes carrying … No loss of its activity was observed, and 3hydroxy-2-phenylpropanenitrile was produced in …
Number of citations: 13 onlinelibrary.wiley.com
MM Shapi, ML Riekkola - Journal of Microcolumn Separations, 1992 - Wiley Online Library
… Figures 1 to 6 show EI, isobutane, and methane CI spectra of phenylacetonitrile, 2-phenylpropanenitrile, 2-phenyl-3-butenenitrile, 3-phenyl-4-pentenenitrile, 4-cyano-2-(2phenylethyl)-4-…
Number of citations: 5 onlinelibrary.wiley.com
M Vogt, A Nerush, MA Iron, G Leitus… - Journal of the …, 2013 - ACS Publications
… Upon deprotonation of 11 and subsequent addition of benzyl cyanide, complex 9 is regenerated and the monomethylation product 2-phenylpropanenitrile is released. Complexes 4 and …
Number of citations: 114 pubs.acs.org
M Sedlák, R Keder, J Hanusek… - Journal of heterocyclic …, 2005 - Wiley Online Library
… The reaction of substituted phenyl isocyanates with 2-amino-2-phenylpropanenitrile and 2-amino-2-(4nitrophenyl)propanenitrile has been used to prepare substituted 1-(1-cyanoethyl-1-…
Number of citations: 7 onlinelibrary.wiley.com
BC Roy, IA Ansari, SA Samim… - Chemistry–An Asian …, 2019 - Wiley Online Library
… of 3-(4-methoxyphenyl)-2-phenylacrylonitrile (3 a′) with 4-methoxybenzyl alcohol under standard reaction conditions yielded 99 % of 3-(4-methoxyphenyl)-2-phenylpropanenitrile (3 a) …
Number of citations: 23 onlinelibrary.wiley.com
NO NO - The Nitro Group in Organic Synthesis, 2003 - books.google.com
… 35 Tertiary carbanions derived from 2-phenylpropanenitrile, in liquid ammonia, add to heterocyclic nitroarenes, such as nitropyridines or nitrothiophenes, to form corresponding o-…
Number of citations: 0 books.google.com

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